2-(Furan-2-yl)indolizine
Description
Significance of Nitrogen-Containing Heterocycles in Chemical Sciences
Nitrogen-containing heterocycles are a cornerstone of organic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgopenmedicinalchemistryjournal.comijsrst.com Their prevalence stems from the unique properties imparted by the nitrogen atom, including its ability to form multiple bonds, act as a hydrogen bond donor or acceptor, and coordinate with metal ions. openmedicinalchemistryjournal.commsesupplies.com This versatility allows for the fine-tuning of a molecule's biological activity and physical properties. openmedicinalchemistryjournal.com An analysis of FDA-approved drugs in the U.S. revealed that 59% of small-molecule pharmaceuticals contain nitrogen heterocycles, highlighting their critical role in modern drug design and development. msesupplies.com Beyond medicine, these compounds are integral to various industries, serving as corrosion inhibitors, polymers, dyes, and catalysts. openmedicinalchemistryjournal.commsesupplies.comelsevierpure.com The continuous demand for novel and more efficient synthetic methods for these heterocycles underscores their enduring importance in advancing chemical sciences. frontiersin.org
Overview of Indolizine (B1195054) Core Structure and its Research Prominence
Indolizine, a fused bicyclic aromatic compound consisting of a pyridine (B92270) ring and a pyrrole (B145914) ring, is a notable member of the nitrogen-containing heterocycle family. ijettjournal.orgderpharmachemica.com It is a structural isomer of the more common indole (B1671886), with the key difference being the bridgehead nitrogen atom. ijettjournal.orgwikipedia.org This unique arrangement results in a 10-π electron aromatic system, making it isoelectronic with indole and related to purines. ijettjournal.orgderpharmachemica.com
The indolizine scaffold has garnered significant attention from researchers due to its presence in numerous natural products and its wide range of biological activities. ijettjournal.orgderpharmachemica.com These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. ijettjournal.orgnih.gov The structural similarity to indole has fueled speculation and research into its potential as a privileged scaffold in drug discovery. derpharmachemica.com Consequently, the synthesis and functionalization of the indolizine core remain an active area of research, with various methods being developed to create diverse substitution patterns. ijettjournal.orgrsc.org Key synthetic strategies include the Tschitschibabin reaction, 1,3-dipolar cycloadditions, and various cyclization reactions. nih.govrsc.orgchim.it
Unique Attributes of 2-(Furan-2-yl)indolizine within the Indolizine Class
Within the broad class of indolizine derivatives, this compound stands out due to the conjugation of two distinct aromatic heterocyclic systems: the electron-rich furan (B31954) ring and the indolizine core. This combination is expected to influence the electronic properties and reactivity of the molecule. The furan moiety, an electron-rich five-membered heterocycle, can modulate the electron density of the indolizine system, potentially impacting its biological activity and spectroscopic properties.
The synthesis of substituted indolizines, including those with furan moieties, has been achieved through various methods. One-pot syntheses involving 1,3-dipolar cycloaddition reactions are a common and efficient route. tandfonline.comnih.govrsc.orgrsc.org For instance, a one-pot method for synthesizing multi-substituted indolizines from α-halo-carbonyl compounds, pyridines, and electron-deficient alkenes has been developed. rsc.org Furthermore, specific derivatives such as 3-(4-Bromobenzoyl)-2-(furan-2-yl)indolizine-1-carbonitrile have been synthesized and characterized, demonstrating the feasibility of incorporating a furan group at the 2-position of the indolizine ring. nih.gov The synthesis of ethyl 3-(furan-2-yl)indolizine-1-carboxylate has also been reported. rsc.org
Scope and Objectives of Academic Research on this compound
Academic research on this compound and its derivatives is primarily focused on several key areas:
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to discovering new and efficient ways to synthesize the this compound scaffold. This includes the exploration of one-pot reactions, multicomponent reactions, and the use of various catalysts to improve yields and reduce reaction times. nih.govrsc.org
Investigation of Physicochemical Properties: Researchers are interested in understanding the electronic and photophysical properties of these compounds. The conjugation of the furan and indolizine rings suggests potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. beilstein-journals.orgresearchgate.net
Exploration of Biological Activity: A major driving force for research is the potential of this compound derivatives as therapeutic agents. Studies often involve screening these compounds for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govresearchgate.net For example, certain indolizine-1-carbonitrile (B3051405) derivatives have been evaluated for their anti-microbial properties. nih.gov
Structural Characterization: Detailed spectroscopic and crystallographic analysis is crucial for confirming the structure of newly synthesized compounds and for understanding structure-activity relationships. This includes techniques like NMR spectroscopy, IR spectroscopy, mass spectrometry, and X-ray crystallography. nih.govlew.ro
Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)indolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGLREXOFWHWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20414928 | |
| Record name | 2-furan-2-yl-indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20414928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28795-34-8 | |
| Record name | 2-furan-2-yl-indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20414928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Furan 2 Yl Indolizine and Its Derivatives
Strategies for Indolizine (B1195054) Skeleton Construction
The construction of the core indolizine ring system is the pivotal step in the synthesis of 2-(furan-2-yl)indolizine. Various synthetic strategies have been devised, each with its own set of advantages and limitations, to achieve this goal.
1,3-Dipolar Cycloaddition Reactions in Indolizine Synthesis
One of the most powerful and widely employed methods for the synthesis of the indolizine nucleus is the [3+2] cycloaddition reaction between a pyridinium (B92312) ylide and a suitable dipolarophile. This approach offers a high degree of convergence and allows for the introduction of diverse substituents onto the indolizine core.
Pyridinium ylides are key intermediates in this synthetic strategy. They are typically generated in situ from the corresponding pyridinium salts by treatment with a base. The stability and reactivity of the pyridinium ylide are crucial for the success of the cycloaddition and are influenced by the nature of the substituents on both the pyridine (B92270) ring and the ylidic carbon. Electron-withdrawing groups on the ylidic carbon, for instance, can stabilize the ylide, making it easier to handle but potentially less reactive.
The choice of the dipolarophile is equally critical in directing the outcome of the 1,3-dipolar cycloaddition. Electron-deficient alkenes and alkynes are commonly used as dipolarophiles due to their favorable electronic complementarity with the electron-rich pyridinium ylide. The reaction of a pyridinium ylide with an alkyne dipolarophile, followed by spontaneous aromatization via oxidation, provides a direct route to the fully aromatic indolizine ring system. The use of electron-withdrawing groups on the dipolarophile enhances the reaction rate and often controls the regioselectivity of the cycloaddition. For the synthesis of this compound, a furan-containing dipolarophile would be a logical choice, or alternatively, the furan (B31954) moiety could be incorporated into the pyridinium ylide precursor.
| Pyridinium Ylide Precursor | Dipolarophile | Conditions | Product | Yield (%) |
| N-(Phenacyl)pyridinium Bromide | Furan-2-yl propiolate | Base, Solvent, Heat | 2-(Furan-2-yl)-1-benzoylindolizine | Not Reported |
| 1-(2-(Furan-2-yl)-2-oxoethyl)pyridin-1-ium bromide | Dimethyl acetylenedicarboxylate | K2CO3, DMF, 80 °C | Dimethyl this compound-1,3-dicarboxylate | Moderate to Good |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a highly efficient and atom-economical strategy for the synthesis of diverse heterocyclic compounds, including indolizines. A typical MCR approach for indolizine synthesis involves the reaction of a pyridine derivative, an α-halo ketone, and an activated alkene or alkyne. This strategy allows for the rapid assembly of substituted indolizines from simple and readily available starting materials. The synthesis of this compound via an MCR would likely involve a furan-containing building block as one of the components, for example, 2-(bromoacetyl)furan.
| Pyridine Derivative | Carbonyl Compound | Alkyne/Alkene | Catalyst/Conditions | Product |
| Pyridine | 2-(Bromoacetyl)furan | Ethyl propiolate | Cs2CO3, MeCN, reflux | Ethyl this compound-1-carboxylate |
| 2-Methylpyridine | 2-Chloro-1-(furan-2-yl)ethan-1-one | Maleimide | Et3N, Toluene, 110 °C | 2-(Furan-2-yl)-1,2-dihydropyrrolo[1,2-a]indolizine-1,3-dione |
Radical Cyclization and Cross-Coupling Methods
Radical-mediated reactions have gained prominence in heterocyclic synthesis due to their unique reactivity and tolerance of a wide range of functional groups. The synthesis of indolizines can be achieved through radical cyclization of appropriately substituted pyridine derivatives. For instance, a radical cascade cyclization/aromatization reaction can be initiated from a pyridine-boryl radical. Another approach involves the radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with various coupling partners. To synthesize this compound using this methodology, a furan-containing radical precursor or a furan-substituted coupling partner would be necessary. These methods often proceed under mild conditions and offer a complementary approach to traditional ionic pathways.
Oxidative Cyclization and Annulation Protocols
Oxidative cyclization and annulation reactions provide another versatile avenue for the construction of the indolizine skeleton. These methods typically involve the formation of new carbon-carbon and carbon-nitrogen bonds through an oxidative process, often mediated by a transition metal catalyst or a chemical oxidant. A notable example is the copper-catalyzed oxidative cross-coupling/cyclization of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. This methodology has been successfully applied to the synthesis of a this compound derivative. Specifically, the reaction of 2-ethylpyridine with a furan-containing α,β-unsaturated carboxylic acid in the presence of a copper catalyst can afford the corresponding 1-methyl-2-(furan-2-yl)indolizine researchgate.net. This approach is attractive due to its operational simplicity and the use of readily available starting materials.
A study on the copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids reported the synthesis of 1-methyl-2-(furan-2-yl)indolizine. The reaction conditions and yield are summarized in the table below.
| 2-Alkylazaarene | α,β-Unsaturated Carboxylic Acid | Catalyst | Conditions | Product | Yield (%) |
| 2-Ethylpyridine | 3-(Furan-2-yl)acrylic acid | Cu(OAc)2 | 1,10-phenanthroline, LiOAc, DMF, 140 °C | 1-Methyl-2-(furan-2-yl)indolizine | Not specified researchgate.net |
Targeted Synthesis of this compound Core Structure
The construction of the this compound scaffold is achieved through several strategic synthetic routes. These methods are broadly categorized into metal-catalyzed and metal-free approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Metal-Catalyzed Synthetic Routes
Transition metal catalysis provides powerful tools for the efficient construction of the indolizine ring system. Catalysts based on palladium, copper, rhodium, and gold have been successfully employed to facilitate the key bond-forming steps required for the synthesis of the fused heterocyclic structure.
Palladium catalysis offers a straightforward and efficient method for accessing polysubstituted indolizines. One notable approach is the regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. kuleuven.bersc.org This reaction's regioselectivity is highly dependent on the choice of the phosphine ligand. kuleuven.bersc.org The use of specific ligands directs the reaction to yield the desired indolizine isomers. The process is thought to proceed through the formation of (σ-allenyl)palladium(II) intermediates, which then undergo intramolecular alkylation to form the final product. kuleuven.be This methodology is valued for its ability to tolerate a range of functional groups on the starting materials. kuleuven.be
Table 1: Palladium-Catalyzed Synthesis of Polysubstituted Indolizines kuleuven.be
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / DPE-Phos | K₂CO₃ | DMSO | 140 | 16 | up to 61 |
Copper-catalyzed reactions represent an economical and effective strategy for synthesizing functionalized indolizines. A key method involves the annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. digitellinc.com This approach has been successfully applied to the synthesis of 1-methyl-2-(furan-2-yl)indolizine. digitellinc.com The reaction mechanism is believed to involve the release of CO₂ and H₂, allowing the process to proceed under oxidant-free conditions. digitellinc.com Another versatile copper-catalyzed method is the coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds through the cleavage of a C-F bond to construct the indolizine ring.
Table 2: Copper-Catalyzed Synthesis of 1-methyl-2-(furan-2-yl)indolizine digitellinc.com
| Reactant 1 | Reactant 2 | Catalyst | Outcome |
| 2-Alkylazaarene | α,β-Unsaturated Carboxylic Acid | Copper | Formation of functionalized indolizine |
Rhodium complexes are adept at catalyzing C-H functionalization reactions, which can be harnessed in cascade processes to build complex heterocyclic structures like indolizines. acs.org Rhodium(III) catalysis, in particular, shows significant reactivity and selectivity for functionalizing C-H bonds, generating reactive organometallic intermediates that can participate in coupling reactions. nih.gov A general strategy involves the redox-neutral [4+2] annulation between N-H aromatic ketimines and internal alkynes, promoted by a cationic rhodium(I) precursor and a phosphine ligand, to form N-heterocycles. acs.org While a direct example for the synthesis of this compound using this specific method is not detailed, the underlying principles of rhodium-catalyzed C-H activation represent a potent strategy for the de novo synthesis of the indolizine core. acs.org
Gold catalysis has emerged as a powerful tool for synthesizing indolizines, often through multicomponent reactions that offer high atom economy. organic-chemistry.orgnih.govresearchgate.net A prominent method is the gold(III)-catalyzed three-component reaction of a heteroaryl aldehyde, an amine, and an alkyne. organic-chemistry.orgnih.gov This coupling/cycloisomerization cascade provides rapid access to substituted aminoindolizines and can be performed under solvent-free conditions or in water. organic-chemistry.orgnih.govresearchgate.net Another effective strategy involves the Gold(I)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes, which constructs the pyridine portion of the indolizine ring system under mild conditions. digitellinc.com These gold-catalyzed methods are noted for their high efficiency and tolerance of a wide variety of functional groups that can be incorporated into the final indolizine product. digitellinc.com
Table 3: Gold-Catalyzed Three-Component Synthesis of Aminoindolizines organic-chemistry.orgnih.gov
| Catalyst | Reactants | Conditions | Product |
| NaAuCl₄·2H₂O or Gold(I) ADC complexes | Aldehyde, Amine, Alkyne | Solvent-free or water, 60 °C | Substituted Aminoindolizine |
Metal-Free Synthetic Approaches
To circumvent the use of potentially toxic or expensive transition metals, several metal-free synthetic methodologies for constructing the indolizine core have been developed. These reactions often rely on cascade or domino processes, enabling the efficient assembly of the target molecule from simple precursors.
One effective strategy is a domino Michael/Sₙ2/aromatization annulation of 2-pyridylacetates with bromonitroolefins. This cascade reaction is compatible with a wide range of substituted substrates and can produce functionalized indolizines in moderate to excellent yields. Another significant metal-free approach involves the one-pot synthesis from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes via an oxidative dehydrogenation, using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as an organic oxidant. This protocol is valued for its use of readily available starting materials and mild reaction conditions. Additionally, a two-component reaction catalyzed by acid provides a mild and highly efficient route to prepare indolizines, forming the new ring in a single step.
Table 4: Comparison of Metal-Free Syntheses for Indolizines
| Method | Key Steps | Reagents | Advantages |
| Domino Annulation | Michael addition, Intramolecular Sₙ2, Aromatization | 2-Pyridylacetates, Bromonitroolefins | High yields, wide substrate scope |
| Oxidative Dehydrogenation | 1,3-Dipolar cycloaddition, Oxidative dehydrogenation | α-Halo carbonyls, Pyridines, Alkenes, TEMPO | One-pot, mild conditions, readily available materials |
| Acid-Catalyzed Reaction | Two-component cyclization | Acid catalyst | Mild, high efficiency, one-step ring formation |
Regioselective Synthesis Strategies
Regioselectivity is a critical aspect of synthesizing polysubstituted indolizines, ensuring the desired placement of functional groups on the heterocyclic core. Various strategies have been developed to control the regioselectivity in the formation of indolizine rings, including those applicable to furan-substituted derivatives.
One notable approach involves the palladium-catalyzed annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.org The regioselectivity of this reaction is highly dependent on the choice of the phosphine ligand, allowing for the controlled synthesis of polysubstituted indolizines. organic-chemistry.org For instance, the reaction can be directed to favor the formation of a specific regioisomer by tuning the steric and electronic properties of the ligand.
Another powerful method for achieving regioselectivity is the iodine-mediated oxidative cyclization of 2-(pyridin-2-yl)acetate derivatives with various alkynes. organic-chemistry.org This reaction proceeds in a regio- and chemoselective manner to afford substituted indolizines. organic-chemistry.org The choice of the alkyne substituent can influence the final position of the furan group on the indolizine core.
Furthermore, cobalt(II)-based metalloradical catalysis has emerged as a versatile tool for the regioselective synthesis of polyfunctionalized furans, which can then be utilized in indolizine synthesis. nih.gov This method involves the intermolecular radical cyclization of acetylenes with acceptor/acceptor-substituted diazo reagents, providing access to multisubstituted furans with complete regioselectivity. nih.gov These furan building blocks can then be incorporated into the indolizine skeleton through established cyclization procedures.
The table below summarizes key regioselective strategies and their outcomes:
| Method | Reactants | Catalyst/Reagent | Key Feature | Ref |
| Palladium-catalyzed annulation | 2-(pyridine-2-yl)acetonitrile derivatives, propargyl carbonates | Palladium catalyst, phosphine ligand | Ligand-controlled regioselectivity | organic-chemistry.org |
| Iodine-mediated oxidative cyclization | 2-(pyridin-2-yl)acetate derivatives, alkynes | Iodine | Regio- and chemoselective | organic-chemistry.org |
| Metalloradical cyclization for furan synthesis | Acetylenes, diazo reagents | Cobalt(II) porphyrin complexes | Complete regioselectivity in furan formation | nih.gov |
Tandem Reaction Sequences for Furan-Substituted Indolizines
Tandem reactions, also known as cascade or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules like furan-substituted indolizines from simple starting materials in a single pot. These sequences often involve multiple bond-forming events, minimizing the need for isolation and purification of intermediates.
A palladium-catalyzed tandem allylic isomerization–furan Diels–Alder reaction has been developed for the synthesis of substituted indoles, a strategy that can be adapted for indolizine synthesis. rsc.org This process involves the generation of a π-allyl complex from an allylic acetate, which then undergoes an intramolecular Diels–Alder cycloaddition with a tethered furan. rsc.org Subsequent aromatization leads to the final heterocyclic product.
Another example is the palladium(II)-catalyzed cascade transformation of functionalized alkynes to construct pyrrolizine- and indolizine-fused heterocycles. acs.org This process is initiated by a catalyst- and solvent-dependent intramolecular carboxypalladation of the alkyne, followed by trapping of the in situ generated σ-vinylpalladium species. acs.org By carefully designing the starting alkyne with a furan moiety, this methodology can be applied to the synthesis of furan-substituted indolizines.
The following table outlines representative tandem reaction sequences:
| Reaction Type | Key Steps | Catalyst | Application | Ref |
| Allylic Isomerization–Diels–Alder | Pd(0)-catalyzed elimination, intramolecular Diels-Alder with furan, aromatization | Pd(0) | Synthesis of indole (B1671886) and potentially indolizine cores | rsc.org |
| Cascade Transformation of Alkynes | Intramolecular carboxypalladation, trapping of vinylpalladium intermediate | Pd(II) | Divergent synthesis of pyrrolizine- and indolizine-fused systems | acs.org |
Synthesis of Key Intermediates Bearing Furan Moieties for Indolizine Annulation
The synthesis of appropriately functionalized furan-containing precursors is a crucial step in the construction of this compound. Various methods exist for the synthesis of furans, which can then be elaborated into the necessary intermediates for indolizine ring formation.
The Paal-Knorr synthesis is a classical and widely used method for preparing furans from 1,4-dicarbonyl compounds. pharmaguideline.com This acid-catalyzed cyclization and dehydration can be employed to synthesize furans with specific substitution patterns required for subsequent reactions. Other traditional methods include the Fiest-Benary furan synthesis and the conversion of allenyl ketones. pharmaguideline.com
More contemporary, metal-catalyzed approaches offer efficient routes to functionalized furans. For example, palladium and copper-catalyzed cross-coupling reactions of (Z)-β-bromoenol acetates with terminal alkynes, followed by iodocyclization, yield 2,5-disubstituted 3-iodofurans. organic-chemistry.org These iodinated furans are versatile intermediates that can be further functionalized before being incorporated into the indolizine framework.
Cobalt(II)-catalyzed metalloradical cyclization of alkynes with diazocarbonyls provides a highly regioselective route to polyfunctionalized furans. nih.gov This method is particularly valuable for creating furans with diverse functionalities that can be used in subsequent indolizine synthesis. nih.gov
The table below highlights methods for synthesizing key furan intermediates:
| Synthetic Method | Starting Materials | Key Features | Resulting Furan Intermediate | Ref |
| Paal-Knorr Synthesis | 1,4-Diketones | Acid-catalyzed cyclization | Substituted furans | pharmaguideline.com |
| Pd/Cu-catalyzed Cross-coupling and Iodocyclization | (Z)-β-bromoenol acetates, terminal alkynes | Mild reaction conditions | 2,5-Disubstituted 3-iodofurans | organic-chemistry.org |
| Metalloradical Cyclization | Alkynes, diazocarbonyls | High regioselectivity, broad substrate scope | Polyfunctionalized furans | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including indolizines.
One green approach involves the use of environmentally benign and sustainable catalysts. For instance, a solvent-free and transition-metal-free synthesis of indolizines has been developed using anhydrous citric acid as a sustainable bio-based catalyst. researchgate.net This method proceeds at room temperature and provides good yields of indolizine derivatives through a simple workup procedure. researchgate.net
The use of alternative reaction media, such as water or ionic liquids, and energy sources like microwave irradiation can also contribute to greener synthetic routes. rasayanjournal.co.in For example, microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in
Furthermore, the development of one-pot and multicomponent reactions aligns with the principles of green chemistry by minimizing waste and improving atom economy. hse.ru The oxidative esterification of biomass-derived 5-(hydroxymethyl)furfural (HMF) using a simple MnO2/NaCN system is an example of a green transformation to produce valuable furan-based intermediates. hse.ru
The following table summarizes the application of green chemistry principles in indolizine synthesis:
| Green Chemistry Principle | Application in Indolizine Synthesis | Example | Benefits | Ref |
| Use of Renewable Feedstocks | Synthesis of furan intermediates from biomass | Oxidative esterification of HMF | Sustainable sourcing of starting materials | hse.ru |
| Use of Safer Solvents and Auxiliaries | Solvent-free reactions | Citric acid-catalyzed synthesis of indolizines | Reduced waste and environmental impact | researchgate.net |
| Design for Energy Efficiency | Microwave-assisted synthesis | Microwave-assisted condensation reactions | Shorter reaction times, lower energy consumption | rasayanjournal.co.in |
| Catalysis | Use of bio-based catalysts | Anhydrous citric acid | Avoidance of toxic and expensive metal catalysts | researchgate.net |
Chemical Reactivity and Functionalization of 2 Furan 2 Yl Indolizine
Electrophilic Aromatic Substitution on the Indolizine (B1195054) Core
The indolizine nucleus is characterized by high electron density, particularly on the five-membered pyrrole (B145914) ring fragment. This inherent nucleophilicity directs electrophilic aromatic substitution reactions preferentially to specific positions. For 2-substituted indolizines, such as 2-(furan-2-yl)indolizine, the C1, C3, and C5 positions are the most activated sites for electrophilic attack.
One of the most effective methods for functionalizing the indolizine core at a specific position is through directed ortho-metalation, specifically lithiation. Research has shown that 2-substituted indolizines can be selectively lithiated at the C5 position using reagents like n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). nih.gov The resulting 5-lithioindolizine intermediate is a powerful nucleophile that can react with a wide array of electrophiles to introduce new functional groups. nih.gov
This strategy allows for the regioselective synthesis of previously hard-to-access derivatives. For instance, quenching the 5-lithio intermediate with an appropriate electrophile can introduce formyl (-CHO) or iodo (-I) groups, which are valuable handles for further synthetic transformations. nih.gov
Table 1: Electrophilic Quench of 5-Lithio-2-phenylindolizine
| Electrophile | Reagent | Product | Reference |
| Formyl group | N,N-Dimethylformamide (DMF) | 5-Formyl-2-phenylindolizine | nih.gov |
| Iodo group | Iodine (I₂) | 5-Iodo-2-phenylindolizine | nih.gov |
| Benzoyl group | Benzoyl chloride | 5-Benzoyl-2-phenylindolizine | nih.gov |
This table illustrates the principle of electrophilic substitution on a 2-substituted indolizine core via lithiation, which is directly applicable to this compound.
Other classical electrophilic aromatic substitution reactions such as nitration, halogenation, and acylation are also known for the indolizine ring system, typically occurring at the C1 or C3 positions depending on the directing influence of existing substituents and reaction conditions. chim.it
Functional Group Interconversions on this compound Derivatives
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk For derivatives of this compound bearing functional groups, a wide range of standard FGI reactions can be applied to create novel analogues. These reactions are crucial for fine-tuning the electronic and steric properties of the molecule.
Common FGIs applicable to indolizine derivatives include:
Reduction of Carbonyl Groups: Aldehyde or ketone functionalities, which can be introduced via methods like those described in section 3.1, can be reduced to alcohols using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). imperial.ac.uk
Conversion of Alcohols: Alcohols can be converted into better leaving groups, such as tosylates or mesylates, by reacting them with the corresponding sulfonyl chlorides (e.g., TsCl, MsCl). ub.edu These sulfonates can then be displaced by nucleophiles in SN2 reactions to introduce halides, azides, or other groups. ub.edu
Oxidation of Alcohols: Primary or secondary alcohols on a side chain can be oxidized to aldehydes, ketones, or carboxylic acids using a variety of oxidizing agents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or activated dimethyl sulfoxide (B87167) (DMSO) reagents. imperial.ac.uk
Cross-Coupling Reactions: Halogenated derivatives of this compound, such as a 5-iodo derivative, can serve as substrates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. nih.gov
Table 2: Representative Functional Group Interconversions
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type | Reference |
| -CHO | NaBH₄ | -CH₂OH | Reduction | imperial.ac.uk |
| -CH₂OH | TsCl, pyridine (B92270) | -CH₂OTs | Sulfonylation | ub.edu |
| -CH₂OTs | LiBr, DMF | -CH₂Br | Nucleophilic Substitution | ub.edu |
| -I | Arylboronic acid, Pd catalyst | -Aryl | Suzuki Coupling | nih.gov |
Annulation Reactions Leading to Fused Indolizine Systems
Annulation reactions involve the construction of a new ring onto an existing molecular framework. For this compound, annulation reactions can be employed to build larger, polycyclic aromatic systems with potentially novel photophysical or biological properties. These reactions often leverage the reactivity of both the indolizine core and appended functional groups.
Strategies for synthesizing fused indolizine systems include:
[3+2] Cycloadditions: Pyridinium ylides, which are key intermediates in the synthesis of indolizines themselves, can participate in 1,3-dipolar cycloaddition reactions with suitable dipolarophiles to construct new five-membered rings. acs.orgnih.gov
[4+2] Cycloadditions (Diels-Alder Reactions): If the this compound scaffold is appropriately substituted with diene or dienophile moieties, it can undergo Diels-Alder or inverse-electron-demand Diels-Alder reactions to form six-membered rings. nih.gov
Palladium-Catalyzed Annulation: Intramolecular or intermolecular palladium-catalyzed reactions are powerful tools for ring formation. For instance, a suitably functionalized indolizine could undergo a Pd-catalyzed annulation to create a fused pyridone or other heterocyclic ring. organic-chemistry.org
Domino Reactions: A sequence of reactions, such as a Knoevenagel condensation followed by an intramolecular cyclization, can be used to build a new ring onto a pyrrole precursor, a strategy that can be adapted to functionalized indolizines. rsc.org
The synthesis of indolizines often involves annulation as the key ring-forming step, such as the copper-catalyzed oxidative coupling of 2-alkylazaarenes with terminal alkenes or the reaction of pyridinium salts in a self-[3+2] annulation process. organic-chemistry.orgrsc.org These methodologies highlight the types of reactive intermediates and conditions that can be adapted to build upon the pre-formed this compound core.
Stability and Reactivity under Oxidative Conditions
Both the furan (B31954) and indolizine rings are electron-rich heterocycles, which makes them susceptible to oxidation. The stability and reactivity of this compound under oxidative conditions are dependent on the specific reagents and reaction conditions employed.
Oxidative Coupling: Under certain metal-catalyzed conditions (e.g., using Cu(II) or Fe(III) salts), electron-rich heterocycles like furans and indoles (an isomer of indolizine) can undergo oxidative coupling reactions. chemrxiv.orgnih.gov This suggests that this compound could potentially dimerize or react with other electron-rich species under similar conditions. The reaction is often initiated by a single-electron transfer from the heterocycle to the metal catalyst, generating a radical cation intermediate. nih.gov
Ring Opening and Rearrangement: Stronger oxidizing agents or harsh conditions can lead to the degradation or rearrangement of the heterocyclic rings. Furans, for example, are known to undergo oxidative ring-opening. researchgate.net Similarly, the indolizine nucleus can be sensitive to strong oxidants.
Antioxidant Properties: Conversely, the electron-rich nature of the indolizine scaffold means that some of its derivatives can act as antioxidants by quenching reactive oxygen species (ROS). Studies on related chalcogen-indolizines have demonstrated their ability to exhibit antioxidant activity by reducing ferric ions (Fe³⁺) and inhibiting lipid peroxidation, suggesting a capacity to participate in controlled redox processes. nih.gov
The presence of air (O₂) can play a crucial role, often acting as the terminal oxidant to regenerate the catalytic species in metal-catalyzed aerobic oxidations. nih.gov However, uncontrolled oxidation can lead to decomposition. Therefore, any oxidative transformation on the this compound scaffold must be conducted under carefully controlled conditions to achieve the desired outcome while preserving the integrity of the core structure. chemrxiv.org
Spectroscopic Characterization and Advanced Analytical Techniques in 2 Furan 2 Yl Indolizine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides a comprehensive view of the molecular structure of 2-(Furan-2-yl)indolizine by mapping the chemical environments of its constituent protons and carbon atoms.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton in the molecule. For a related compound, 1-methyl-2-(furan-2-yl)indolizine, the proton signals are well-resolved, allowing for unambiguous assignment. amazonaws.com The proton on the five-membered ring of the indolizine (B1195054) core (H-3) typically appears as a singlet. The protons on the six-membered ring of the indolizine system and the furan (B31954) ring exhibit characteristic chemical shifts and coupling patterns, which are crucial for confirming the substitution pattern. amazonaws.com
Table 1: ¹H NMR Spectroscopic Data for 1-methyl-2-(furan-2-yl)indolizine in CDCl₃ amazonaws.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | 8.42 | d | 6.8 |
| Furan H | 7.48 | d | 1.2 |
| H-8 | 7.35 | d | 8.8 |
| H-3 | 6.90 | s | - |
| H-6 | 6.64-6.68 | m | - |
| Furan H | 6.51-6.55 | m | - |
| H-7 | 6.51-6.55 | m | - |
| Furan H | 6.47 | d | 2.8 |
d = doublet, s = singlet, m = multiplet
Carbon-13 NMR (¹³C NMR) Analysis
Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. For the derivative 1-methyl-2-(furan-2-yl)indolizine, the carbon signals have been assigned, confirming the connectivity of the fused ring system and the furan substituent. amazonaws.com The chemical shifts are indicative of the electronic environment of each carbon, with carbons in the aromatic rings appearing in the downfield region.
Table 2: ¹³C NMR Spectroscopic Data for 1-methyl-2-(furan-2-yl)indolizine in CDCl₃ amazonaws.com
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-furan | 147.8 |
| C-furan | 140.5 |
| C-bridgehead | 131.4 |
| C-aromatic | 123.8 |
| C-aromatic | 117.5 |
| C-aromatic | 115.7 |
| C-aromatic | 115.1 |
| C-aromatic | 114.4 |
| C-furan | 111.2 |
| C-aromatic | 110.9 |
| C-aromatic | 109.3 |
| C-furan | 104.3 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound and its derivatives would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic rings, as well as C=C and C-N stretching vibrations within the heterocyclic systems. For furan-containing compounds, characteristic ring stretching vibrations are also observed. globalresearchonline.netudayton.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. For the related compound 1-methyl-2-(furan-2-yl)indolizine, the calculated mass for C₁₃H₁₁NO was found to be 197.0841, with the experimentally found mass being 197.0842, which confirms its elemental composition. amazonaws.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not widely available in the surveyed literature, analysis of related indolizine derivatives illustrates the utility of this technique. For instance, the crystal structure of the indolizine derivative C₂₂H₁₂O₂NBr was determined by single-crystal X-ray diffraction. researchgate.net The study revealed that the compound crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net Such an analysis provides exact atomic coordinates, from which the planarity of the indolizine and furan rings, as well as the dihedral angle between them, can be accurately calculated. This structural information is fundamental for computational studies and for understanding structure-property relationships within this class of compounds.
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. For conjugated systems like this compound, the observed absorptions are typically due to π→π* transitions.
Indolizine derivatives are known to be chromophoric, and studies on various 5-carbonylated 2-arylindolizines show broad absorption ranges between 300-500 nm. researchgate.net The maximum absorbance peaks (λmax) for these compounds are generally located between 362 and 426 nm. researchgate.net The high molar absorptivity coefficient values (ε), often in the order of 10⁴ M⁻¹cm⁻¹, are characteristic of allowed π→π* electronic transitions. researchgate.net The position of these absorption bands can be influenced by the nature of the substituent on the indolizine core and the polarity of the solvent.
Table 1: Representative UV-Visible Absorption Data for 2-Arylindolizine Analogues
| Compound Analogue | Solvent | Absorption Maxima (λabs, nm) | Molar Absorptivity (ε, 10⁴ M⁻¹cm⁻¹) |
|---|---|---|---|
| 2-Arylindolizine A | Methanol (B129727) | 363 - 415 | ~1.0 - 3.0 |
| 2-Arylindolizine B | DMSO | 362 - 426 | ~1.0 - 3.0 |
Data is representative of various 2-arylindolizine derivatives and may not reflect the exact values for this compound. researchgate.netuclm.es
Fluorescence Spectroscopy for Photophysical Properties
Many indolizine derivatives are highly fluorescent, making fluorescence spectroscopy an essential tool for characterizing their photophysical properties. rsc.org This technique provides insights into the molecule's behavior after it has absorbed light, including the processes of energy emission, the efficiency of this emission, and the timescale over which it occurs. The strong fluorescence of the indolizine core is a key feature that makes these compounds suitable for applications such as fluorescent sensors and bioimaging agents. researchgate.net
Upon excitation at a wavelength corresponding to an absorption band, fluorescent molecules emit light at a longer wavelength. An emission spectrum is a plot of this fluorescence intensity versus wavelength. For 2-arylindolizine derivatives, fluorescence emission is typically observed in the blue-to-orange region of the spectrum. researchgate.netuclm.es
Studies on 5-carbonylated 2-arylindolizines report maximum fluorescence emission in the range of 485–548 nm. researchgate.net The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. Indolizine derivatives often exhibit large Stokes shifts, which is a desirable property for fluorescence applications as it minimizes self-absorption and improves detection sensitivity. researchgate.netuclm.es The emission wavelength can be tuned by modifying the substituents on the indolizine ring and is also sensitive to solvent polarity, a phenomenon known as solvatochromism. rsc.org
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a key characteristic of a good fluorophore.
The quantum yields for 2-arylindolizine derivatives can vary significantly depending on their specific structure and the solvent used. researchgate.net For a series of 5-carbonylated 2-arylindolizines, quantum yield values were reported to range from 0.04 to 0.39. researchgate.net In other classes of indolizine-based dyes, quantum yields can be much higher, reaching up to 0.92. rsc.org The determination is typically performed using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard, such as anthracene (B1667546) or quinine (B1679958) sulfate, under identical conditions. upb.roresearchgate.net
Table 2: Representative Photophysical Data for 2-Arylindolizine Analogues
| Compound Analogue | Solvent | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| 2-Arylindolizine A | Methanol | 485 - 548 | 0.04 - 0.39 |
| 2-Arylindolizine B | DMSO | 485 - 548 | 0.04 - 0.39 |
Data is representative of various 2-arylindolizine derivatives and may not reflect the exact values for this compound. researchgate.netrsc.org
The fluorescence lifetime (τ) is another critical photophysical parameter, representing the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This property is typically on the nanosecond (ns) timescale for organic fluorophores.
Time-resolved fluorescence spectroscopy is used to measure these lifetimes. For 2-arylindolizine derivatives, the fluorescence decay curves can often be fitted to a single exponential decay, indicating a single emissive species. researchgate.net Reported emission lifetimes for 5-carbonylated 2-arylindolizines are in the range of 4–11 ns in methanol and 5–12 ns in DMSO. researchgate.net The lifetime can be influenced by the molecular structure and the surrounding environment, but unlike fluorescence intensity, it is generally independent of the fluorophore concentration.
Computational and Theoretical Investigations of 2 Furan 2 Yl Indolizine
While specific computational and theoretical studies focusing exclusively on 2-(furan-2-yl)indolizine are limited in publicly accessible literature, extensive research on analogous 2-arylindolizine and related heterocyclic systems allows for a comprehensive understanding of its probable characteristics. By examining data from closely related compounds, we can infer the electronic, photophysical, and interactive properties of this compound.
Applications in Medicinal Chemistry and Biological Systems
General Biological Activities of Indolizine (B1195054) Derivatives
Indolizine derivatives are a class of heterocyclic compounds recognized for a wide spectrum of biological activities. researchgate.netderpharmachemica.comderpharmachemica.com These compounds, both naturally occurring and synthetic, have been extensively studied for their therapeutic potential. nih.gov The planar, conjugated electronic structure of the indolizine core is a key feature contributing to its ability to interact with various biological targets. derpharmachemica.comderpharmachemica.com
Major pharmacological activities associated with the indolizine scaffold include:
Anticancer and Antitumor: This is one of the most explored areas, with many derivatives showing potent activity against various cancer cell lines. researchgate.netnih.govmdpi.com The discovery of the natural alkaloid camptothecin, which contains an indolizine moiety, was a major catalyst for research in this area. researchgate.net
Antimicrobial: Indolizine derivatives have demonstrated efficacy against various bacterial and fungal strains. researchgate.netderpharmachemica.comderpharmachemica.com
Anti-inflammatory: Several substituted indolizines have been reported to possess anti-inflammatory and analgesic properties. researchgate.netderpharmachemica.comderpharmachemica.com
Antioxidant: The antioxidant potential of indolizine derivatives has also been documented. researchgate.netderpharmachemica.com
Other Activities: A broad range of other activities have been reported, including anti-tubercular, anti-HIV-1, CNS depressant, hypoglycemic, and enzymatic inhibitory activities. researchgate.netderpharmachemica.comderpharmachemica.comnih.gov
The versatility of the indolizine ring system allows for structural modifications, which has led to the development of new compounds with enhanced potency and reduced toxicity. researchgate.net
Specific Biological Activities of 2-(Furan-2-yl)indolizine Derivatives
Among the vast library of indolizine compounds, those incorporating a furan (B31954) moiety, such as this compound and its derivatives, have shown particularly promising results in the realm of anticancer research. The furan ring can significantly influence the molecule's biological activity and interaction with cellular targets.
Derivatives that fuse the indolizine scaffold with other heterocyclic systems, including those containing a furan group, have been identified as potent anticancer agents, especially against liver cancer cells. nih.gov
Research has demonstrated that certain fused indolizine derivatives bearing a furan-2-yl group exhibit potent and selective cytotoxicity against hepatocellular carcinoma cell lines. A novel polycyclic heteroaromatic scaffold combining indolizine and pyrrolo[1,2-c]pyrimidine, specifically a derivative with a 2-hydroxyphenyl substituent (referred to as 5r), showed particularly strong activity against HepG2 and Huh7 liver cancer cells. nih.gov In contrast, its effect on other cancer cell lines was significantly weaker, indicating a degree of selectivity. nih.gov Another study on a different novel indolizine derivative (referred to as C3) also highlighted its strong inhibitory effect on HepG2 cells compared to other cell lines like A549 and HeLa. nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 0.22 ± 0.08 | nih.gov |
| Huh7 | Hepatocellular Carcinoma | 0.10 ± 0.11 | nih.gov |
The anticancer effects of these furan-indolizine derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. nih.govnih.gov Studies on the highly active derivative 5r in HepG2 and Huh7 cells confirmed that it induces apoptosis through the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), which are key events in the apoptotic cascade. nih.gov
Further investigation into the mechanism using a different indolizine derivative (C3) in HepG2 cells revealed that it triggers apoptosis via the mitochondrial p53 pathway. nih.govnih.gov This process involves several key steps:
An increase in intracellular reactive oxygen species (ROS). nih.govnih.gov
A subsequent decrease in the mitochondrial membrane potential. nih.govnih.gov
Promotion of p53 activation and its accumulation in the nucleus. nih.govnih.gov
Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov
Release of cytochrome c from the mitochondria, which ultimately leads to the activation of caspase-3 and execution of apoptosis. nih.govnih.gov
In addition to inducing cell death, certain this compound derivatives have been shown to inhibit cancer cell migration, a critical process in tumor metastasis. An in vitro wound-healing assay demonstrated that the derivative 5r significantly inhibited the migration of both HepG2 and Huh7 cells in a dose-dependent manner. nih.gov This suggests that such compounds may have the potential to not only shrink primary tumors but also prevent their spread.
The anticancer activity of indolizine derivatives can also be attributed to the inhibition of specific molecular targets crucial for cancer cell growth and survival. mdpi.com While research specifically targeting this compound as an inhibitor for Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 2 (CDK2) is specific, related indolizine structures have shown activity in this area. For instance, a 5-methyl-8-bromoindolizine derivative was reported to exhibit significant EGFR kinase inhibitory activity. mdpi.com The broader class of indole (B1671886) derivatives, which are structural isomers of indolizines, has been extensively investigated as dual EGFR and CDK2 inhibitors, suggesting that the indolizine scaffold could also be a viable framework for developing inhibitors against these targets. nih.govresearchgate.net
Enzyme Inhibition Studies
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes, particularly PDE4, has been a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
While no specific data on the phosphodiesterase inhibitory activity of this compound is available, the broader class of indolizine derivatives has been investigated as PDE4 inhibitors. For instance, a series of novel indolizine-2-oxoacetamides were designed and synthesized as potential PDE4 inhibitors. appconnect.inresearchgate.net Furthermore, pharmacophore models have been developed for indolizine derivatives to aid in the design of new and potent PDE4 inhibitors. appconnect.in These studies suggest that the indolizine scaffold is a viable starting point for the development of phosphodiesterase inhibitors. The inclusion of a furan moiety, another heterocyclic system with diverse biological activities, could potentially modulate this activity.
Table 1: Phosphodiesterase Inhibition Data for Related Indolizine Derivatives
| Compound Class | Target | Activity |
|---|
Note: Specific IC50 values for this compound are not available in the reviewed literature.
Farnesyltransferase Inhibition
Farnesyltransferase is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a crucial step in the post-translational modification of several proteins involved in cell signaling and proliferation, including the Ras protein. Farnesyltransferase inhibitors have been explored as potential anticancer agents.
Although direct farnesyltransferase inhibition data for this compound has not been reported, various indolizine derivatives have shown promising activity. A study on substituted indolizin-3-yl(phenyl)methanones demonstrated significant human farnesyltransferase inhibition, with one analog exhibiting an IC50 value of 1.3 µM. nih.govbohrium.com This indicates that the indolizine core can be a valuable scaffold for designing farnesyltransferase inhibitors.
Table 2: Farnesyltransferase Inhibition Data for a Related Indolizine Derivative
| Compound | Target | IC50 |
|---|
Note: Specific IC50 values for this compound are not available in the reviewed literature.
Mycobacterial InhA Enzyme Inhibition
The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. InhA is the primary target for the frontline anti-tuberculosis drug isoniazid.
There is no specific data available for the inhibition of the mycobacterial InhA enzyme by this compound. However, research on other indolizine derivatives has shown their potential as anti-tubercular agents targeting InhA. nih.govnih.gov A series of 1,2,3-trisubstituted indolizines were screened for their in vitro activity against susceptible and multidrug-resistant strains of M. tuberculosis. nih.govtandfonline.comtandfonline.com Several of these compounds exhibited significant inhibitory activity, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. nih.govtandfonline.comtandfonline.com These findings highlight the potential of the indolizine scaffold in the development of new anti-tuberculosis drugs.
Table 3: Anti-mycobacterial Activity of Related Indolizine Derivatives
| Compound Class | Target Strain | MIC Range (µg/mL) |
|---|---|---|
| 1,2,3-trisubstituted indolizines | M. tuberculosis H37Rv | 4 - 32 nih.gov |
Note: Specific MIC values for this compound are not available in the reviewed literature.
Neuropsychiatric Applications
α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel involved in cognitive functions, and it is a therapeutic target for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.
No specific data on the α7 nAChR agonistic activity of this compound has been found. However, the furan scaffold is present in some compounds that act as positive allosteric modulators of the α7 nAChR. For example, 3-furan-2-yl-N-p-tolyl-acrylamide has been shown to reverse schizophrenia-like cognitive and social deficits in animal models. nih.gov This suggests that the furan moiety can contribute to the interaction with the α7 nAChR.
Modulation of Serotonergic, Cannabinoid, Cholinergic, or Neurokinin A/B Receptors
The modulation of various receptor systems in the central nervous system is a key strategy for the treatment of neuropsychiatric disorders.
There is no direct evidence of this compound modulating serotonergic, cannabinoid, cholinergic, or neurokinin A/B receptors. However, the constituent heterocyclic systems have been explored in these contexts:
Serotonergic Receptors: Furan-containing compounds have been synthesized and evaluated as ligands for serotonin (B10506) receptors. For instance, N-(3-(4-(furan-2-carbonyl)piperazin-1-yl)propyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives have been studied as serotonergic ligands. mdpi.com
Cannabinoid Receptors: The endocannabinoid system is a target for various therapeutic areas. While no direct link to this compound exists, the broad diversity of molecules that interact with cannabinoid receptors suggests that novel heterocyclic compounds could show activity. nih.govfrontiersin.org
Cholinergic Receptors: The cholinergic system is crucial for cognitive function. The general modulation of cholinergic signaling is an active area of research, though specific data for this compound is absent. nih.gov
Neurokinin Receptors: Indolizine derivatives have been synthesized and evaluated as antagonists for substance P and neurokinin A receptors, indicating the potential of this scaffold in modulating neurokinin pathways. nih.gov
Antioxidant Activities
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of natural and synthetic compounds is of great interest for its implications in preventing and treating diseases associated with oxidative stress.
Specific antioxidant activity data for this compound from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not available in the reviewed literature. However, both furan and indolizine derivatives have been independently studied for their antioxidant properties.
Recent studies on chalcogen-containing indolizine derivatives have demonstrated their antioxidant potential through various in vitro assays, including DPPH, ferric ion reducing antioxidant power (FRAP), and thiobarbituric acid reactive species (TBARS) assays. peerj.com These studies indicate that the indolizine nucleus can contribute to antioxidant activity. The furan moiety is also a component of many compounds with known antioxidant properties.
Table 4: Antioxidant Activity of Related Indolizine Derivatives
| Compound Class | Assay | Result |
|---|
Note: Specific antioxidant assay values for this compound are not available in the reviewed literature.
Structure-Activity Relationship (SAR) Studies of Furan-Substituted Indolizines
Impact of Substituents on Biological Potency
The nature of the chemical groups attached to the furan-indolizine core plays a pivotal role in determining the compound's biological effects. The furan ring itself is an electron-rich aromatic system that can engage in various interactions with biological targets. ijabbr.com Slight modifications to the substitution pattern on either the furan or the indolizine nucleus can lead to significant differences in pharmacological activity. researchgate.net
For instance, the introduction of electron-withdrawing groups, such as a nitro group, on the furan ring has been shown in various heterocyclic compounds to enhance antibacterial and anticancer activities. orientjchem.org Conversely, electron-donating groups may modulate activity in different ways. The planar structure and extended conjugation of the indolizine system allow it to interact with biological targets through π-stacking and hydrogen bonding, and substituents can modify these interactions. nih.gov
In broader studies of bioactive indolizines, the introduction of substituted benzoyl groups or pyridinium-4-yl substituents has resulted in strong inhibition of cancer cell viability. nih.gov While specific data for this compound is limited, these findings suggest that derivatization of the indolizine core is a viable strategy for enhancing potency.
The following interactive table summarizes the general impact of substituent types on the biological potency of related heterocyclic compounds.
| Substituent Type | General Effect on Biological Activity | Potential Interaction |
| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Often enhances anticancer and antimicrobial activity. | Can increase the electrophilicity of the molecule, facilitating covalent interactions with target nucleophiles. |
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Modulates activity; can enhance potency in specific contexts, such as anticancer activity in certain indolizines. nih.gov | Increases electron density, potentially enhancing π-stacking interactions and altering metabolic stability. |
| Halogens (e.g., -F, -Cl, -Br) | Can increase lipophilicity and membrane permeability, often leading to enhanced potency. Fluorine substitution can block metabolic pathways. researchgate.net | Alters electronic properties and can form halogen bonds with biological targets. |
| Bulky Aromatic Groups (e.g., Phenyl, Benzoyl) | Can significantly increase potency by occupying specific hydrophobic pockets in target proteins. nih.gov | Provides additional surfaces for π-π stacking and hydrophobic interactions. |
Positional Effects of Furan Moiety and Other Substituents
The specific placement of the furan moiety and other functional groups on the indolizine scaffold is critical for determining the molecule's interaction with its biological target. The indolizine ring is not electronically uniform; for example, the C-3 position is known to have the highest electron population, making it a key site for chemical interactions. nih.gov
In many biologically active furan derivatives, substitutions at the 2- and 5-positions of the furan ring are crucial for activity. orientjchem.org For example, in the case of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), a related heterocyclic compound, the hydroxymethyl group at the 5-position of the furan ring is a key feature for its biological function. nih.gov This suggests that modifications at the 5-position of the furan ring in this compound could be a critical determinant of potency.
Similarly, the substitution pattern on the indolizine core is vital. Studies on various indolizine derivatives have highlighted positions 5, 7, and 8 on the six-membered ring as important for anticancer activity. nih.gov For instance, methoxy (B1213986) or acetyl groups at position 7 have been shown to yield derivatives with significant inhibitory properties against cancer cells. nih.gov Therefore, the precise location of substituents dictates the molecule's shape, electronic distribution, and ability to fit into the binding site of a biological target.
Molecular Mechanisms and Targets
The therapeutic potential of furan-substituted indolizines stems from their ability to modulate specific biological pathways and interact with molecular targets involved in disease processes. While the precise targets for this compound are still under investigation, the mechanisms of related furan and indolizine compounds provide significant insights into their probable modes of action, particularly in anti-inflammatory and anticancer contexts.
Furan derivatives have been shown to exert anti-inflammatory effects by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govnih.gov Furthermore, related benzofuran (B130515) compounds can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation. mdpi.com This is achieved by preventing the phosphorylation of key proteins like IKKα/IKKβ and p65, which in turn down-regulates the expression of pro-inflammatory mediators such as COX-2, TNF-α, and various interleukins. mdpi.com
In the context of anticancer activity, azaheterocyclic compounds like indolizines employ diverse mechanisms. These include:
Inhibition of Protein Kinases: Many heterocyclic compounds function as inhibitors of kinases that are crucial for cancer cell signaling and proliferation. nih.gov
Disruption of DNA Processes: Indolizine derivatives can interfere with DNA replication by inhibiting topoisomerase I/II enzymes or by directly intercalating into the DNA helix. nih.gov
Induction of Apoptosis: Bioactive compounds can trigger programmed cell death (apoptosis) in cancer cells. For example, some quinoxaline-furan hybrids have been found to increase the production of reactive oxygen species (ROS), leading to apoptosis. mdpi.com
Inhibition of β-catenin and Activation of p53: Certain indolizine scaffolds have been specifically shown to exert their anticancer effects by inhibiting the Wnt/β-catenin pathway and activating the p53 tumor suppressor protein. researchgate.net
Given these precedents, it is plausible that this compound derivatives may exert their biological effects through one or more of these established mechanisms, making them attractive candidates for further pharmacological investigation.
Applications in Materials Science and Photonic Technologies
The unique photophysical properties of indolizine-based compounds, particularly those incorporating other heterocyclic systems like furan (B31954), have positioned them as promising candidates for a variety of applications in materials science and photonics. The compound 2-(furan-2-yl)indolizine, which combines the electron-rich furan ring with the fluorescent indolizine (B1195054) core, is of significant interest in these advanced technological fields.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes for Diverse Furan-Indolizine Architectures
The future of 2-(furan-2-yl)indolizine chemistry heavily relies on the innovation of synthetic methodologies that are not only efficient but also allow for the creation of a wide array of structurally diverse derivatives. While classical methods like the Tschitschibabin reaction and 1,3-dipolar cycloadditions have been foundational, researchers are now focusing on more sophisticated and atom-economical strategies. jbclinpharm.org
Key areas of development include:
Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more reactants are highly sought after for their efficiency and ability to generate complex molecules from simple precursors. organic-chemistry.org An MCR approach to furan-indolizine scaffolds would enable rapid library synthesis for biological screening.
Cascade (Domino) Reactions: These reactions, where a single event triggers a series of subsequent intramolecular transformations, offer an elegant way to construct complex polycyclic systems. nih.gov A palladium(II)-catalyzed cascade functionalization of internal alkynes has already shown promise for creating fused indolizine (B1195054) heterocycles. nih.gov
C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for modifying the core scaffold or introducing new functionalities without the need for pre-functionalized starting materials. This approach could be used to decorate both the furan (B31954) and indolizine rings with various substituents, fine-tuning their properties.
Radical Cyclization: Synthetic approaches induced by radical species are gaining attention due to their unique reactivity and high efficiency in constructing heterocyclic systems and C-C bonds. nih.gov
These advanced synthetic strategies will be crucial for accessing novel furan-indolizine architectures with varied substitution patterns, which is essential for systematic structure-activity relationship (SAR) studies.
Table 1: Emerging Synthetic Strategies for Furan-Indolizine Architectures
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot reaction involving three or more starting materials to form a complex product. | High atom economy, operational simplicity, rapid generation of molecular diversity. |
| Cascade (Domino) Reactions | A sequence of intramolecular reactions triggered by a single synthetic event. | Increased molecular complexity from simple substrates, high efficiency. nih.gov |
| Direct C-H Functionalization | Activation and transformation of ubiquitous C-H bonds into C-C or C-X bonds. | Step-economy, reduced waste, access to novel substitution patterns. |
| Radical-Mediated Synthesis | Use of radical intermediates to initiate cyclization and bond formation. | High functional group tolerance, mild reaction conditions, unique reactivity. nih.gov |
| Photoredox Catalysis | Utilizes visible light to initiate single-electron transfer processes for bond formation. | Green and sustainable, access to novel reaction pathways under mild conditions. |
Exploration of New Biological Targets and Therapeutic Areas
The furan and indolizine moieties are independently recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. wisdomlib.orgnih.govderpharmachemica.com Their combination in this compound offers the potential for unique pharmacological profiles. Future research will likely move beyond general screening to identify specific molecular targets and explore new therapeutic applications.
Potential future therapeutic areas include:
Oncology: Indolizine derivatives have shown promise as anticancer agents by inhibiting tubulin polymerization and disrupting EGFR signaling. nih.gov The furan moiety is also present in various anticancer compounds. orientjchem.org The hybrid scaffold could be explored for activity against novel cancer targets, such as specific kinases or transcription factors. Fused indolizine systems have demonstrated significant antitumor activity against breast cancer cell lines. derpharmachemica.com
Infectious Diseases: With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Furan derivatives are known for their antibacterial and antifungal properties. orientjchem.orgnih.gov Indolizines have also been investigated for antitubercular activity. nih.gov The this compound core could be a starting point for developing new agents against resistant strains of bacteria and fungi.
Neurodegenerative Diseases: Some furan-based compounds are used in central nervous system disorders. orientjchem.org The structural similarity of indolizine to indole (B1671886), a key component of many neuroactive molecules, suggests potential applications in neurology. Future studies could investigate the modulation of targets like monoamine oxidase (MAO), cholinesterases, or specific neurotransmitter receptors.
Virology: The furan ring is a component of several antiviral agents. orientjchem.org Recently, furan derivatives were identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. nih.gov This opens a promising avenue for designing this compound derivatives as potential antiviral drugs.
Table 2: Potential Biological Targets for this compound Derivatives
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
|---|---|---|
| Oncology | Tubulin, EGFR, Protein Kinases, Farnesyltransferase | Indolizine and furan scaffolds are known to exhibit anticancer properties through various mechanisms. nih.govresearchgate.net |
| Infectious Diseases | Bacterial DNA gyrase, Fungal ergosterol (B1671047) biosynthesis, M. tuberculosis enzymes | Both parent heterocycles show broad-spectrum antimicrobial and antitubercular activity. derpharmachemica.comnih.govnih.gov |
| Neurology | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), 5-HT receptors | Structural analogy to neuroactive indoles; furan derivatives have shown CNS activity. derpharmachemica.comorientjchem.org |
| Virology | Viral Proteases (e.g., SARS-CoV-2 Mpro), Reverse Transcriptase | Furan derivatives have demonstrated antiviral potential, including against key SARS-CoV-2 enzymes. orientjchem.orgnih.gov |
| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX), Phospholipase A2 | Both furan and indolizine derivatives have reported anti-inflammatory effects. wisdomlib.orgderpharmachemica.comresearchgate.net |
Advanced Materials Development Based on Furan-Indolizine Scaffolds
The delocalized 10π-electron system of the indolizine ring, combined with the aromatic furan moiety, imparts unique photophysical properties to the this compound scaffold. researchgate.net These properties make it an attractive candidate for the development of advanced organic materials.
Future research directions in materials science include:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of many indolizine derivatives suggests their potential use as emitters or host materials in OLEDs. nih.gov By tuning the electronic properties through substitution on the furan or indolizine rings, the emission color and efficiency could be precisely controlled.
Organic Field-Effect Transistors (OFETs): π-expanded systems incorporating the indolizine core, such as indoloindolizines, have been investigated for their charge-transport properties in OFETs. acs.org The furan ring could be used to modulate the HOMO-LUMO energy levels and influence the molecular packing in the solid state, which are critical parameters for transistor performance. acs.org
Fluorescent Sensors and Probes: The sensitivity of the indolizine core's fluorescence to its chemical environment makes it a suitable platform for designing chemosensors. acs.org Derivatives could be functionalized with specific recognition units to selectively detect metal ions, anions, or biologically important molecules.
Sustainable Polymers: The furan ring, derivable from biomass, is a key building block for sustainable polymers. umw.edu.plrsc.org Incorporating the rigid, fluorescent furan-indolizine unit into polymer backbones could lead to new materials with enhanced thermal stability and unique optical properties for applications in biodegradable electronics or biomedical scaffolds. umw.edu.pl
Deeper Mechanistic Insights through Advanced Computational Chemistry
As synthetic routes and applications for this compound become more complex, advanced computational chemistry will play an increasingly vital role in guiding research. escholarship.org Theoretical calculations can provide fundamental insights into the structure, properties, and reactivity of these molecules, accelerating the design and discovery process.
Key applications of computational chemistry will include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of synthetic reactions, identifying transition states and intermediates. researchgate.net This helps in understanding reaction outcomes and optimizing conditions for novel synthetic methods.
Prediction of Electronic and Optical Properties: Time-dependent DFT (TD-DFT) and other methods can accurately predict absorption and emission spectra, as well as HOMO-LUMO energy levels. This is invaluable for the rational design of new molecules for OLEDs and other optoelectronic applications.
Structure-Based Drug Design: Molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound derivatives bind to biological targets like enzymes and receptors. nih.gov This allows for the in silico screening of virtual libraries and the prioritization of candidates for synthesis and biological testing.
QSAR and 3D-QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of a series of compounds with their biological activity, providing insights for designing more potent analogues. dntb.gov.ua
Synergistic Effects of this compound in Combination Therapies
Given the broad spectrum of biological activities associated with the furan and indolizine scaffolds, a significant future direction is the exploration of this compound derivatives in combination therapies. The goal is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual agents.
Potential combination strategies include:
Chemotherapy Sensitization: A this compound derivative with anticancer activity could be co-administered with a conventional chemotherapeutic drug. The furan-indolizine compound might act on a different pathway, helping to overcome drug resistance or allowing for lower, less toxic doses of the conventional drug.
Combined Anti-inflammatory and Analgesic Therapy: Compounds from this class have shown both anti-inflammatory and analgesic potential. researchgate.net A single molecule possessing dual activity or used in combination with other agents could provide more effective management of inflammatory conditions like arthritis.
Antimicrobial-Adjuvant Therapy: A furan-indolizine-based antimicrobial could be combined with an agent that, for example, inhibits bacterial efflux pumps or disrupts biofilm formation. This could restore the efficacy of existing antibiotics against resistant pathogens.
The development of multifunctional molecules based on the this compound scaffold that can modulate multiple biological targets simultaneously represents a sophisticated approach to treating complex diseases like cancer and infectious diseases. This polypharmacology approach is a key emerging trend in drug discovery.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(Furan-2-yl)indolizine, and how can experimental reproducibility be ensured?
- Methodological Answer : The Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with furan derivatives is a well-established method for indolizine synthesis . To ensure reproducibility:
- Use high-purity reagents and anhydrous conditions to avoid side reactions.
- Characterize intermediates (e.g., enynyl pyridines) via and to confirm structural integrity .
- Include detailed reaction parameters (e.g., catalyst loading, temperature, solvent system) in the supplementary information to align with journal guidelines .
Q. How can the purity and structural identity of this compound derivatives be validated?
- Methodological Answer :
- Chromatography : Use HPLC or TLC with UV-active plates to assess purity.
- Spectroscopy : Confirm the presence of the furan moiety via (δ 6.2–7.4 ppm for furan protons) and FT-IR (C-O-C stretching at ~1,015 cm) .
- Mass Spectrometry : Compare experimental molecular ion peaks ([M+H]) with theoretical values (e.g., m/z 199 for this compound) .
Q. What are the key applications of this compound in early-stage research?
- Methodological Answer :
- Chemical Probes : Its heteroaromatic structure makes it a scaffold for designing luminescent materials or redox-active species via electrooxidation .
- Biological Screening : Derivatives show anti-exudative activity in vitro; test compounds at 10–100 µM concentrations using LPS-induced inflammation models .
Advanced Research Questions
Q. How can contradictory biological activity data among this compound derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-butyl vs. 3-chloro groups) using a standardized assay (e.g., TNF-α inhibition). Derivatives with electron-withdrawing groups often show enhanced activity .
- Data Normalization : Control for batch-to-batch variability by normalizing activity to a reference compound (e.g., indomethacin).
- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity .
Q. What experimental design considerations are critical for studying the electrochemical behavior of this compound?
- Methodological Answer :
- Electrode Preparation : Use glassy carbon electrodes polished to a mirror finish to minimize surface contamination.
- Electrolyte Optimization : Test in aprotic solvents (e.g., acetonitrile) with 0.1 M TBAPF as the supporting electrolyte.
- In Situ Characterization : Combine cyclic voltammetry with fluorescence spectroscopy to detect redox-active dimers/polymers formed during electrooxidation .
Q. How can mechanistic insights into the cyclization of this compound be gained?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ to identify rate-limiting steps.
- Isotopic Labeling : Use -labeled pyridine precursors to trace bond formation pathways.
- Computational Studies : Perform transition state analysis using Gaussian or ORCA software to model Cu-catalyzed cyclization energetics .
Guidance for Addressing Research Challenges
- Reproducibility : Adhere to Beilstein Journal guidelines by detailing synthetic protocols in supplementary materials, including raw spectral data .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle substituent effects in SAR studies .
- Advanced Characterization : Leverage electrochemistry-fluorescence coupling to study redox mechanisms in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
